molecular formula C17H15ClF3NO2 B5977046 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B5977046
M. Wt: 357.8 g/mol
InChI Key: RVIIFDVQGQERMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as CF3-Phenoxy compound, is a synthetic compound that has gained significant attention in scientific research. This compound is widely used in the field of pharmacology due to its potential to act as a potent inhibitor for various enzymes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound involves the binding of the compound to the active site of the targeted enzyme. This binding inhibits the enzymatic activity and prevents the breakdown of neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration results in the restoration of normal neural signaling, which can alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, such as acetylcholine, dopamine, and serotonin, in the brain. This increase in neurotransmitter levels can lead to improved cognitive function, mood regulation, and motor function. 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound has also been found to have anti-inflammatory and antioxidant properties, which can protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound is its potent inhibitory activity against various enzymes. This makes it a valuable tool for the study of enzyme function and regulation. However, one of the limitations of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound has shown great promise as a therapeutic agent for the treatment of neurological disorders. Future research should focus on the development of more potent and selective inhibitors of targeted enzymes. Additionally, research should investigate the potential of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound in the treatment of other diseases, such as cancer and inflammation. Finally, efforts should be made to improve the solubility and bioavailability of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound to facilitate its use in clinical settings.
Conclusion
In conclusion, 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to act as a potent inhibitor for various enzymes, which can lead to the treatment of various neurological disorders. 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound has various biochemical and physiological effects and has both advantages and limitations for lab experiments. Future research should focus on the development of more potent and selective inhibitors of targeted enzymes and investigate the potential of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound in the treatment of other diseases.

Synthesis Methods

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound involves the reaction between 2-(4-chloro-3,5-dimethylphenoxy) acetic acid and 2-(trifluoromethyl) aniline. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the formation of an amide bond between the two reactants. The resulting product is then purified using column chromatography to obtain pure 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound has been extensively studied for its potential therapeutic applications. It has been found to act as a potent inhibitor for various enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition can lead to the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO2/c1-10-7-12(8-11(2)16(10)18)24-9-15(23)22-14-6-4-3-5-13(14)17(19,20)21/h3-8H,9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIIFDVQGQERMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

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